Bam 22P

Opioid Pharmacology Analgesia In Vitro Assays

Bam 22P (CAS 76622-26-9) is the only full-length proenkephalin-A-derived peptide that simultaneously targets classical opioid receptors (µ/κ/δ) and MRGPRX1 (EC50 13–16 nM). Unlike the inactive fragment BAM (8-22) or simpler endogenous opioids, its N-terminal Met-enkephalin motif drives IC50 values as low as 1.3 nM in functional assays—26-fold more potent than Met-enkephalin. This dual pharmacology is irreplaceable for studies requiring concurrent interrogation of opioid and non-opioid pruritus/pain pathways. Researchers seeking differentiated in vivo spinal analgesia profiles (ED50 6.4 nmol) without confounding supraspinal effects should order this high-purity (>95%) lyophilized powder exclusively for laboratory use.

Molecular Formula C130H184N38O31S2
Molecular Weight 2839.2 g/mol
CAS No. 76622-26-9
Cat. No. B550087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBam 22P
CAS76622-26-9
SynonymsArg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gly-Lys-Arg-Tyr-Gly-Leu-enkephalin
BAM 22P
BAM-22P
Leu-enkephalin, Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gly-Lys-Arg-Tyr-Gly-
leucine-enkephalin, Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gly-
Met-enkephalin-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-Lys-Arg-Tyr-Gly-
Molecular FormulaC130H184N38O31S2
Molecular Weight2839.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CC9=CC=C(C=C9)O)N
InChIInChI=1S/C130H184N38O31S2/c1-70(2)108(167-118(191)88(28-16-52-144-129(138)139)157-112(185)86(26-14-50-142-127(134)135)156-116(189)91(47-55-200-3)159-119(192)95(58-71-19-6-5-7-20-71)153-103(174)67-148-102(173)66-149-109(182)82(132)57-72-31-37-77(169)38-32-72)125(198)150-68-104(175)152-93(29-17-53-145-130(140)141)126(199)168-54-18-30-100(168)124(197)161-90(44-46-105(176)177)115(188)164-98(62-76-65-147-84-24-11-9-22-81(76)84)122(195)165-97(61-75-64-146-83-23-10-8-21-80(75)83)121(194)160-92(48-56-201-4)117(190)166-99(63-106(178)179)123(196)163-96(60-74-35-41-79(171)42-36-74)120(193)158-89(43-45-101(133)172)114(187)154-85(25-12-13-49-131)111(184)155-87(27-15-51-143-128(136)137)113(186)162-94(110(183)151-69-107(180)181)59-73-33-39-78(170)40-34-73/h5-11,19-24,31-42,64-65,70,82,85-100,108,146-147,169-171H,12-18,25-30,43-63,66-69,131-132H2,1-4H3,(H2,133,172)(H,148,173)(H,149,182)(H,150,198)(H,151,183)(H,152,175)(H,153,174)(H,154,187)(H,155,184)(H,156,189)(H,157,185)(H,158,193)(H,159,192)(H,160,194)(H,161,197)(H,162,186)(H,163,196)(H,164,188)(H,165,195)(H,166,190)(H,167,191)(H,176,177)(H,178,179)(H,180,181)(H4,134,135,142)(H4,136,137,143)(H4,138,139,144)(H4,140,141,145)/t82-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,108-/m0/s1
InChIKeyQYDAFJUKVGVEKO-PKOVDKIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bam 22P (CAS 76622-26-9): A Dual-Acting Endogenous Opioid and MRGPRX1 Agonist Peptide for Specialized Pain and Itch Research


Bam 22P (CAS 76622-26-9), also known as Bovine Adrenal Medulla Peptide 22, is a 22-amino acid endogenous neuropeptide derived from the proenkephalin A gene [1]. It is a potent dual agonist, binding with high affinity to classical µ-, κ-, and δ-opioid receptors (Kis = 0.9, 2.9, and 7.2 nM, respectively) [2], and also serves as a key agonist for the Mas-related G protein-coupled receptor X1 (MRGPRX1, previously known as SNSR) with an EC50 range of 13-16 nM . This unique dual pharmacology, combining classical opioidergic signaling with the non-opioid MRGPRX1 pathway, distinguishes Bam 22P from simpler opioid peptides or synthetic analgesics, making it a critical tool for dissecting complex pain and pruritus pathways [3].

Why Bam 22P (CAS 76622-26-9) Cannot Be Substituted by Its Common Fragment BAM (8-22) or Simpler Opioid Peptides


Bam 22P occupies a unique pharmacological niche due to its full-length sequence, which confers a dual mechanism of action. Unlike its shorter fragment, BAM (8-22), which lacks the N-terminal Met-enkephalin motif and exhibits no affinity for opioid receptors, Bam 22P retains potent opioid receptor agonism in addition to MRGPRX1 activation . Furthermore, when compared to simpler endogenous opioid peptides like Met-enkephalin, Bam 22P demonstrates substantially greater potency, with an IC50 that is 26-fold lower in functional tissue assays [1]. In supraspinal pain models, its efficacy profile differs markedly from highly selective synthetic µ-agonists like DAMGO, highlighting that its 'weakly µ-selective' endogenous character produces distinct functional outcomes [2]. Therefore, experimental substitution with related peptides will fundamentally alter the receptor engagement profile, confounding studies that require the simultaneous interrogation of classical opioid and MRGPRX1-mediated pathways. The following evidence sections provide quantitative justification for this differentiation.

Quantitative Differentiation of Bam 22P (CAS 76622-26-9) from Analogs: A Head-to-Head Evidence Guide for Informed Procurement


Opioid Receptor Agonism: Functional Potency Comparison Against Met-Enkephalin in Guinea Pig Ileum

Bam 22P exhibits extraordinarily potent opioid activity in the guinea pig ileum (GPI) assay, a standard model for µ-opioid receptor function. Its IC50 is 26-fold more potent than its N-terminal fragment, Met-enkephalin, establishing it as one of the most potent endogenous Met-enkephalin relatives identified [1].

Opioid Pharmacology Analgesia In Vitro Assays

Receptor Engagement Profile: Dual Pathway Activation vs. BAM (8-22)

Bam 22P is a dual agonist of opioid receptors and MRGPRX1, while BAM (8-22) is a selective MRGPRX1 agonist. This is due to a structural difference: Bam 22P contains the N-terminal Met-enkephalin sequence (YGGFM), which is absent in BAM (8-22). Consequently, BAM (8-22) has no measurable affinity for µ-, κ-, or δ-opioid receptors .

Receptor Pharmacology GPCR Signaling Pruritus

In Vivo Analgesic Efficacy: Comparative Potency with Morphine in Mice

When administered intracerebroventricularly (i.c.v.) in mice, synthetic Bam 22P produces substantial analgesia with an ED50 of 6.4 nmole. This effect is nearly as potent as that of morphine, which has an ED50 of 2.8 nmole under comparable conditions [1].

In Vivo Pharmacology Pain Models Analgesia

Differential Efficacy in Supraspinal Analgesia: A Comparison with the Selective µ-Agonist DAMGO

A direct comparative study in rats revealed a key functional distinction between the endogenous peptide Bam 22P and the highly selective synthetic µ-agonist DAMGO. While DAMGO produced potent, dose-dependent antinociception when microinjected into the periaqueductal gray (PAG) or rostral ventromedial medulla (RVM) (ED50s = 0.72 and 0.05 nmol, respectively), Bam 22P failed to produce a consistent, dose-dependent antinociceptive effect in these same supraspinal regions [1].

Pain Research In Vivo Pharmacology Opioid Receptors

Validated Research and Discovery Scenarios for Bam 22P (CAS 76622-26-9) Based on Quantitative Evidence


Dissecting the Endogenous Opioidergic Component of Central Pain Pathways

Based on its potent, sub-nanomolar functional activity in the GPI assay (IC50 1.3 nM) and its µ-, κ-, and δ-opioid receptor binding profile , Bam 22P is an ideal tool for in vitro and ex vivo studies of endogenous opioid signaling in the central nervous system. Its 26-fold greater potency compared to Met-enkephalin makes it a more sensitive and robust probe for electrophysiology, neurotransmitter release, and second messenger assays [1].

Investigating MRGPRX1-Mediated Non-Histaminergic Itch and Pain

Bam 22P's activation of MRGPRX1 (EC50 ~13-16 nM) makes it an essential positive control and tool compound for studying this receptor's role in non-histaminergic pruritus and pain. Its dual pharmacology requires careful interpretation but allows for a more holistic investigation of the interplay between opioid and MRGPRX1 pathways in sensory neurons, which is not possible with the selective fragment BAM (8-22) [1].

In Vivo Studies of Spinally-Mediated Pain and the 'Dual Effect' Hypothesis

Spinal administration of Bam 22P has been shown to produce both analgesic and pronociceptive effects depending on the pain model and dose . This evidence positions Bam 22P as a critical tool for in vivo studies aiming to unravel the complex, sometimes opposing, roles of endogenous opioid and MRGPRX1 systems in the spinal cord. Its distinct in vivo profile compared to morphine (ED50 6.4 vs. 2.8 nmole) [1] and its lack of robust supraspinal action like DAMGO [2] underscore its unique utility for studying spinally-organized pain circuits.

Development of Novel Analgesics with Improved Safety Profiles

The failure of Bam 22P to produce consistent, dose-dependent supraspinal analgesia in key brain regions like the PAG and RVM, in contrast to the highly potent and efficacious DAMGO , suggests that its analgesic actions may be mediated through distinct, potentially safer pathways. Bam 22P serves as a valuable reference molecule for drug discovery programs seeking to develop novel analgesics that lack the supraspinal side effects (e.g., respiratory depression, euphoria) associated with classical µ-opioid agonists.

Technical Documentation Hub

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